molecular formula C10H13N5O4 B1665024 Adenosine CAS No. 58-61-7

Adenosine

Cat. No. B1665024
CAS RN: 58-61-7
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-KQYNXXCUSA-N
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Description

Adenosine is a nucleoside consisting of adenine and ribose sugar linked by β-N 9 -glycosidic bond . It is a constituent of RNA and yields adenine and ribose on hydrolysis . It is also an endogenous nucleoside and is chemically described as 6-amino-9-beta-D-ribofuranosyl-9-H-purine .


Synthesis Analysis

Adenosine is synthesized from Inosine Monophosphate (IMP) as the nucleotide form (adenosine monophosphate). IMP does not accumulate in the cell but is rapidly converted to AMP and GMP . A study has shown that overexpression of prs, purF, and purA under the guidance of transcriptional and metabolite pool analysis significantly increased adenosine production .


Molecular Structure Analysis

Adenosine is a molecule containing hetero-cyclic ring structures. The molecule comprises five N atoms and four O atoms, with four N atoms and two O atoms participating in intermolecular hydrogen bonding, as well as one O atom readily forming intramolecular hydrogen bonds .


Chemical Reactions Analysis

Adenosine interacts with A1, A2A, or A3 subtypes with an EC50 in the range 10 nM–1 μM, while activation of the A2B subtype needs concentrations higher than 10 μM . ATP hydrolyzes into ADP in the following reaction:

.

Physical And Chemical Properties Analysis

Adenosine is an endogenous purine nucleoside that modulates many physiological processes. Cellular signaling by adenosine occurs through four known adenosine receptor subtypes (A1, A2A, A2B, and A3) .

Scientific Research Applications

Cardiac Electrophysiology

Adenosine has significant electrophysiologic effects, making it useful in cardiac arrhythmias. It modulates the myocardial oxygen supply-demand balance through coronary vasodilation and reduces myocardial contractility. Its clinical application includes therapy for paroxysmal supraventricular tachycardia (PSVT) (Lerman & Belardinelli, 1991).

Coronary Arterial Circulation

Adenosine is a potent vasodilator, widely studied in the coronary circulation of humans. It affects coronary and systemic hemodynamics and is used in diagnostic procedures for heart diseases (Wilson et al., 1990).

Inflammation Modulation

Adenosine plays a role in regulating the immune system and modulating inflammation. Its receptor ligands have shown promise in managing inflammatory conditions. Research is ongoing to develop more selective adenosine receptor ligands and adenosine-regulating agents (Antonioli et al., 2014).

Neurological Implications

Adenosine receptors in the nervous system impact sleep, arousal, cognition, and memory. Manipulation of these receptors shows potential for therapeutic implications in neurodegenerative diseases like Parkinson's and Alzheimer's (Ribeiro et al., 2002).

Cardiovascular System Modulation

Adenosine's cardiovascular effects include modulation of regional blood flow, and its levels increase under oxygen or substrate deficiency. It has potential clinical applications as a vasodilator and antiarrhythmic agent (Sollevi, 1986).

Anti-inflammatory Role

Adenosine acts as a feedback regulator of inflammation, influencing neutrophil and monocyte/macrophage function. It mediates the anti-inflammatory effects of methotrexate, used in treating Rheumatoid Arthritis and other inflammatory disorders (Haskó & Cronstein, 2013).

Non-Opioid Analgesic Potential

Adenosine has been explored as a non-narcotic analgesic in anesthetized patients. Clinical trials suggest it reduces anesthesia requirements during surgery and improves postoperative recovery with a well-characterized safety profile (Gan & Habib, 2007).

Safety And Hazards

Adenosine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

Future research directions in the application of adenosine aim to improve outcomes in persons with cardiovascular disease . A2A receptor agonists are the focus of efforts by the pharmaceutical industry to develop new cardiovascular therapies .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13N5O4
Record name adenosine
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DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
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Molecular Weight

267.24 g/mol
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Physical Description

Solid
Record name Adenosine
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
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Record name Adenosine
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Record name Adenosine
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Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.
Record name Adenosine
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Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
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Product Name

Adenosine

Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS RN

58-61-7
Record name Adenosine
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Melting Point

235.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340,000
Citations
BB Fredholm, JF Chen, RA Cunha… - Int Rev …, 2005 - books.google.com
… kinase is important at low levels of intracellular adenosine, with adenosine deaminase coming into play only when large amounts of adenosine have to be cleared. Thus, adenosine …
Number of citations: 837 books.google.com
SH Snyder - Annual review of neuroscience, 1985 - annualreviews.org
… ) to adenosine … adenosine is destroyed by adding the enzyme adenosine deaminase. In such preparations the subsequent addition of deoxycoformycin, a potent inhibitor of adenosine …
Number of citations: 575 www.annualreviews.org
HK Eltzschig, DS Warner, MA Warner - The Journal of the American …, 2009 - pubs.asahq.org
… adenosine receptor therapeutics or gene-targeted mice deficient in extracellular adenosine production or individual adenosine … nucleotide metabolism and adenosine signaling. Such …
Number of citations: 293 pubs.asahq.org
TM Palmer, GL Stiles - Neuropharmacology, 1995 - Elsevier
The ability of the extracellular nucleoside adenosine to regulate metabolism has been intensively studied since the original description of the cardiovascular effects of adenosine …
Number of citations: 389 www.sciencedirect.com
L Belardinelli, J Linden, RM Berne - Progress in cardiovascular diseases, 1989 - Elsevier
… adenosine (formation and removal). In addition, we will discuss the possible role of adenosine … therapy based on our current understanding of the adenosine system in the heart and the …
Number of citations: 979 www.sciencedirect.com
TV Dunwiddie, SA Masino - Annual review of neuroscience, 2001 - annualreviews.org
… Adenosine is a modulator that has a pervasive and generally inhibitory effect on neuronal activity. Tonic activation of adenosine receptors by adenosine … by both adenosine A 1 and A 2A …
Number of citations: 910 www.annualreviews.org
V Vallon, B Muhlbauer, H Osswald - Physiological reviews, 2006 - journals.physiology.org
… In this review we outline the unique effects of the autacoid adenosine in the kidney. Adenosine is … Extracellular adenosine can derive from cellular adenosine release or extracellular …
Number of citations: 462 journals.physiology.org
G Giusti - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary This chapter discusses about adenosine deaminase (ADA), which specifically reacts with adenosine and several adenine nucleoside analogues. Comparative …
Number of citations: 740 www.sciencedirect.com
ME Otah, GL Stiles - Annual Review of Physiology, 1992 - annualreviews.org
… the binding of adenosine to specific cell surface membrane proteins termed adenosine recep tors. It is our purpose to review what is currently known about adenosine receptor structure, …
Number of citations: 143 www.annualreviews.org
T Porkka-Heiskanen, L Alanko, A Kalinchuk… - Sleep medicine …, 2002 - Elsevier
… adenosine concentrations. In most brain areas high extracellular adenosine concentrations, through A1 adenosine … Adenosine seems to act as a direct negative feed-back inhibitor of …
Number of citations: 301 www.sciencedirect.com

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